Aluminum Lactate (CAS Number: 18917-91-4): A Comprehensive Technical Guide
Aluminum Lactate (CAS Number: 18917-91-4): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aluminum lactate (B86563) (CAS: 18917-91-4), the aluminum salt of lactic acid, is a compound with a range of applications spanning from cosmetics and textiles to potential roles in biomedical research. This technical guide provides an in-depth overview of its chemical and physical properties, synthesis methodologies, and biological activities, with a particular focus on its toxicological profile and potential implications for drug development. While its use as a topical astringent and antiseptic is established, research into its cellular effects, particularly concerning neurotoxicity, highlights the need for a thorough understanding of its mechanisms of action. This document synthesizes available data to offer a comprehensive resource for professionals working with this compound.
Chemical and Physical Properties
Aluminum lactate is a white, odorless, crystalline powder. It is soluble in water and has a slightly sour and astringent taste.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of Aluminum Lactate
| Property | Value | Reference(s) |
| CAS Number | 18917-91-4 | [1] |
| Molecular Formula | C₉H₁₅AlO₉ | [1] |
| Molecular Weight | 294.19 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Odor | Odorless or slightly characteristic | [2] |
| Solubility in Water | Soluble (> 100 g/L) | [3][4] |
| pH (1% solution) | Approximately 3.0 - 4.0 | [1][2] |
| Melting Point | >300 °C |
Synthesis of Aluminum Lactate
Several methods for the synthesis of aluminum lactate have been reported. A common industrial method involves the direct reaction of metallic aluminum with lactic acid in the presence of a mineral acid catalyst.
Experimental Protocol: Synthesis from Metallic Aluminum and Lactic Acid
This protocol is based on the methodology described in Japanese Patent JPS6160631A.
Materials:
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Metallic aluminum (powder or small granules)
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Lactic acid
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Mineral acid catalyst (e.g., sulfuric acid, hydrochloric acid, or nitric acid)
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Deionized water
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Reaction vessel with a stirrer and heating capabilities
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Filtration apparatus
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Drying oven
Procedure:
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Reaction Setup: In a suitable reaction vessel, combine metallic aluminum and lactic acid. A typical molar ratio is approximately 1 mole of aluminum to 3 moles of lactic acid.
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Catalyst Addition: Add a catalytic amount of a mineral acid (e.g., sulfuric acid).
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Reaction Conditions: Heat the mixture to 100-105 °C with continuous stirring. The reaction time will vary depending on the scale and specific conditions but is generally carried out until the aluminum has completely reacted.
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Product Isolation: The resulting product will be an aqueous solution of aluminum lactate, which may contain some precipitate.
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Purification:
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If necessary, concentrate the solution by evaporating a portion of the water.
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Cool the solution to induce further precipitation of aluminum lactate.
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Filter the precipitated aluminum lactate from the mother liquor. The catalyst will remain in the filtrate.
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Drying: Dry the isolated aluminum lactate powder in a drying oven at an appropriate temperature to remove residual water.
Logical Workflow for Aluminum Lactate Synthesis
Caption: Workflow for the synthesis of aluminum lactate.
Biological Activity and Toxicology
The biological effects of aluminum lactate are of significant interest, particularly its neurotoxic potential. The lactate moiety can influence the bioavailability and cellular uptake of aluminum.
Acute and Systemic Toxicity
Aluminum lactate exhibits moderate acute oral toxicity.
Table 2: Toxicological Data for Aluminum Lactate
| Parameter | Species | Route | Value | Reference(s) |
| LD₅₀ | Rat | Oral | > 2000 mg/kg | [5] |
| TDL₀ | Mouse | Oral | 6,270 mg/kg | [2] |
| Embryo/Neurotoxicity | Rat | Oral | 100, 200, 300 mg/kg | [2] |
Effects on the Nervous System
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Neuroblastoma Cell Studies: Research on murine neuroblastoma cells has shown that aluminum lactate, at concentrations below 5 mM, can inhibit protein and DNA synthesis, as evidenced by a decrease in the incorporation of ¹⁴C-leucine and ³H-thymidine, respectively.[3][6] These effects are accompanied by morphological changes, including the extension of neurites and alterations in the staining of neurofilaments.[3][6] These findings suggest that aluminum lactate has both cytostatic and neuritogenic properties.[3][6]
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Blood-Brain Barrier (BBB) Permeability: Studies in rats have investigated the effect of aluminum lactate on the permeability of the blood-brain barrier. One study found that, unlike other aluminum compounds, aluminum lactate did not significantly increase the permeability of the BBB to [¹⁴C]sucrose. However, another study indicated that intraperitoneal injection of aluminum lactate did lead to a reversible increase in BBB permeability to [¹⁴C]sucrose at 2 and 4 hours post-injection, with permeability returning to normal by 24 hours. Chronic exposure in mice to aluminum lactate in drinking water did not appear to significantly affect the barrier function of the cerebral cortex microvessels.
Experimental Protocols (Conceptual Overview)
Due to the unavailability of full-text articles, detailed, replicable protocols for the following experiments cannot be provided. However, a conceptual overview of the methodologies is presented.
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Protein and DNA Synthesis Assay in Neuroblastoma Cells:
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Cell Culture: Murine neuroblastoma cells are cultured in a suitable medium.
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Treatment: Cells are exposed to varying concentrations of aluminum lactate (e.g., < 5 mM) for a defined period.
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Radiolabeling: ¹⁴C-leucine (for protein synthesis) or ³H-thymidine (for DNA synthesis) is added to the culture medium.
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Incorporation: After an incubation period, the cells are harvested, and the amount of incorporated radiolabel into proteins or DNA is measured using a scintillation counter.
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Analysis: The results are expressed as a percentage of the control (untreated cells).
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Blood-Brain Barrier Permeability Study in Rats:
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Animal Model: Male rats are used as the animal model.
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Administration: Aluminum lactate is administered, typically via intraperitoneal injection.
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Tracer Injection: A tracer molecule, such as [¹⁴C]sucrose, is injected intravenously at a specific time point after aluminum lactate administration.
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Sample Collection: After a set circulation time, blood and brain tissue samples are collected.
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Analysis: The radioactivity in the plasma and brain homogenates is measured. The brain-to-plasma radioactivity ratio is calculated to determine the permeability of the BBB.
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Experimental Workflow for Neurotoxicity Assessment
Caption: Conceptual workflow for in vitro neurotoxicity studies.
Potential Signaling Pathways
While specific signaling pathways for aluminum lactate are not well-elucidated, the observed effects of aluminum on neuronal cells suggest potential interactions with key cellular processes. Aluminum has been shown to affect the phosphorylation of neurofilament subunits, which can lead to their aggregation. This suggests an interference with kinase and/or phosphatase activities that regulate the cytoskeleton.
The lactate component itself can act as a signaling molecule, although it is important to note that the following pathways are associated with lactate in general and have not been directly confirmed for aluminum lactate. Lactate can influence inflammatory responses and cellular metabolism through pathways involving hypoxia-inducible factor-1 alpha (HIF-1α) and mTOR.
Potential Aluminum-Induced Neurofilament Disruption Pathway
Caption: Hypothesized pathway of aluminum-induced neurotoxicity.
Applications in Drug Development and Research
The applications of aluminum lactate in drug development are still largely exploratory.
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Topical Formulations: Due to its astringent and antiseptic properties, it is used in some topical preparations for skin conditions.
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Vaccine Adjuvants: While aluminum salts like aluminum hydroxide (B78521) and aluminum phosphate (B84403) are common vaccine adjuvants, the specific use of aluminum lactate in this capacity is not well-documented in publicly available literature. The general mechanism of aluminum adjuvants involves creating a "depot" effect at the injection site, which allows for a slow release of the antigen and enhances the immune response.
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Research Tool: Aluminum lactate serves as a water-soluble source of aluminum for in vitro and in vivo studies investigating the biological effects and toxicity of aluminum.
Conclusion
Aluminum lactate (CAS: 18917-91-4) is a compound with well-defined chemical and physical properties. While it has established uses in various industries, its biological activities, particularly its effects on the nervous system, warrant careful consideration for researchers and drug development professionals. The available data indicates a potential for neurotoxicity, including the inhibition of essential cellular processes like protein and DNA synthesis, and the disruption of the neuronal cytoskeleton. Further research is needed to fully elucidate the specific signaling pathways involved and to explore its potential applications and limitations in drug formulation and delivery. The synthesis of aluminum lactate is achievable through established chemical methods, providing a basis for its availability for research and development purposes.
References
- 1. Adjuvanted formulations of booster vaccines - Patent US-9375471-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aluminum induces neurofilament aggregation by stabilizing cross-bridging of phosphorylated c-terminal sidearms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of aluminum lactate on murine neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP2788023B1 - Aluminium compounds for use in therapeutics and vaccines - Google Patents [patents.google.com]
- 5. Phosphorylation of neurofilaments is altered in aluminium intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultracytochemical studies of the effects of aluminum on the blood-brain barrier of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
